molecular formula C9H7ClN2O B583443 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 156212-80-5

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B583443
CAS No.: 156212-80-5
M. Wt: 194.618
InChI Key: LIJXFEZWIFQFLT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic aromatic compound with a benzodiazole core. The IUPAC name reflects its substituents:

  • 1H-Benzodiazole : Indicates a benzene ring fused to a diazole (two adjacent nitrogen atoms) with a hydrogen atom at the first nitrogen position.
  • 5-Chloro : A chlorine substituent at the fifth carbon of the benzene ring.
  • 1-Methyl : A methyl group attached to the nitrogen at the first position of the diazole ring.
  • 2-Carbaldehyde : An aldehyde functional group (-CHO) at the second carbon of the diazole ring.

Structural Features :

  • Benzodiazole Core : A bicyclic system with a benzene ring fused to a diazole ring.
  • Substituents :
    • Chlorine (Cl) at C5 of the benzene ring.
    • Methyl (CH₃) at N1 of the diazole ring.
    • Aldehyde (-CHO) at C2 of the diazole ring.

SMILES Notation :
CN1C2=C(C=C(C=C2)Cl)N=C1C=O
This notation captures the connectivity of the benzodiazole core, substituents, and functional groups.

CAS Registry Number and Alternative Chemical Designations

Designation Details Source
CAS Number 156212-80-5
IUPAC Name 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-methyl-
Synonyms 5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Alternative Names 5-Chloro-1-methyl-1,3-benzodiazole-2-carbaldehyde

Registry Data :

  • PubChem CID : 45078057.
  • MDL Number : MFCD18807802.

Molecular Formula and Weight Calculations

Element Atomic Mass (g/mol) Number of Atoms Contribution to Molecular Weight
Carbon (C) 12.01 9 108.09
Hydrogen (H) 1.008 7 7.056
Chlorine (Cl) 35.45 1 35.45
Nitrogen (N) 14.01 2 28.02
Oxygen (O) 16.00 1 16.00
Total 194.586 g/mol

Molecular Formula : C₉H₇ClN₂O.

Isomeric Considerations and Tautomeric Forms

Isomerism :

  • Geometric Isomerism : Not applicable due to the absence of double bonds with substituents on either side.
  • Constitutional Isomerism : Not relevant as the connectivity of substituents is fixed.

Tautomerism :
Benzodiazoles exhibit annular tautomerism due to proton transfer between nitrogen atoms. However, the 1-methyl group in this compound stabilizes the 1H-tautomer (proton on N1), preventing tautomerization. The aldehyde group at C2 further restricts flexibility, locking the structure in a single tautomeric form.

Key Factors Influencing Tautomer Stability :

  • 1-Methyl Group : Steric and electronic effects favor the 1H-tautomer.
  • Aldehyde Group : Electron-withdrawing effects stabilize the carbonyl group, reducing resonance contributions to tautomerism.

Properties

IUPAC Name

5-chloro-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXFEZWIFQFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Reagent Formation : DMF reacts with POCl₃ to form the chloroiminium ion intermediate, a potent electrophile.

  • Electrophilic Attack : The chloroiminium ion attacks the electron-rich 2-position of the benzodiazole ring, forming a formylated intermediate.

  • Hydrolysis : Quenching with aqueous base or water yields the aldehyde product.

Procedure and Conditions

  • Precursor : 5-Chloro-1-methyl-1H-benzodiazole.

  • Reagents : DMF (1.2 equiv), POCl₃ (1.5 equiv).

  • Temperature : Reflux (80–90°C).

  • Time : 6–12 hours.

  • Workup : Neutralization with sodium acetate, extraction with dichloromethane, and purification via column chromatography.

Table 1: Optimization of Vilsmeier–Haack Conditions

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents1.5–2.0Maximizes electrophile concentration
Reaction Time8–10 hoursBalances conversion vs. side reactions
Temperature80–85°CEnsures reagent activity without decomposition
Purification MethodSilica gel chromatography (hexane:EtOAc 7:3)Achieves >95% purity

Yield : 60–75%, depending on precursor purity and reaction control.

Alternative Synthetic Routes

Nucleophilic Substitution Followed by Oxidation

This two-step approach involves introducing a hydroxymethyl group at the 2-position, followed by oxidation to the aldehyde.

  • Step 1 : Lithiation of 5-chloro-1-methylbenzodiazole at -78°C using LDA (lithium diisopropylamide), followed by reaction with paraformaldehyde to yield 5-chloro-1-methyl-1H-benzodiazole-2-methanol.

  • Step 2 : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

Table 2: Comparative Performance of Oxidizing Agents

Oxidizing AgentSolventTime (h)Yield (%)
PCCCH₂Cl₂465
MnO₂Toluene850
Swern OxidationTHF370

Advantages : Avoids harsh acidic conditions.
Limitations : Lower overall yield (50–70%) due to intermediate isolation losses.

Direct Formylation via Duff Reaction

The Duff reaction employs hexamine as a formylating agent under acidic conditions. While less common for benzodiazoles, it offers a metal-free alternative.

  • Conditions : 5-Chloro-1-methylbenzodiazole, hexamine (2 equiv), trifluoroacetic acid (TFA), 100°C, 24 hours.

  • Yield : 40–55%.

  • Challenge : Over-oxidation to carboxylic acids necessitates precise stoichiometric control.

Industrial-Scale Production Considerations

Scaling the Vilsmeier–Haack reaction requires addressing exothermicity and reagent handling:

  • Continuous Flow Systems : Mitigate thermal runaway risks by maintaining tight temperature control.

  • Solvent Recovery : DMF and POCl₃ are recycled via distillation, reducing waste.

  • Catalytic Enhancements : Substituents on the benzodiazole ring (e.g., methyl groups) accelerate formylation kinetics, enabling shorter batch cycles.

Table 3: Pilot-Scale Performance Metrics

MetricLaboratory ScalePilot Plant (50 L)
Batch Time10 hours8 hours
Yield70%68%
Purity95%93%
DMF Recovery RateN/A85%

Comparative Analysis of Synthetic Methods

Table 4: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityKey Limitations
Vilsmeier–Haack60–7595–98HighCorrosive reagents, acidic waste
Nucleophilic Oxidation50–7090–94ModerateMulti-step, intermediate isolation
Duff Reaction40–5585–90LowOver-oxidation, low efficiency

Key Insight : The Vilsmeier–Haack method remains the gold standard for balancing yield and scalability, despite environmental concerns .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)

Major Products Formed

Scientific Research Applications

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of key enzymes or disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Key Electronic Effects
5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde 5-Cl, 1-CH₃, 2-CHO Strong electron-withdrawing (Cl, CHO), moderate steric hindrance (CH₃)
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS 156212-81-6) 6-Cl, 1-CH₃, 2-CHO Similar electron-withdrawing effects but altered regiochemistry; may impact intermolecular interactions
5-Chloro-6-fluoro-1H-1,3-benzodiazole-2-carbaldehyde (CAS 1263378-80-8) 5-Cl, 6-F, 2-CHO Enhanced electron-withdrawing (F, Cl) and potential for halogen bonding
6-Methoxy-1H-1,3-benzodiazole-2-carbaldehyde 6-OCH₃, 2-CHO Electron-donating (OCH₃) increases solubility in polar solvents
5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS 1437384-87-6) 5-Cl, 1-(CH₂CH₂OCH₃), 2-CHO Ether chain improves solubility; bulkier substituent may reduce membrane permeability

Key Findings :

  • Chlorine Position : The 5-chloro isomer (target compound) may exhibit stronger intramolecular charge transfer compared to the 6-chloro analog due to proximity to the carbaldehyde group .
  • Fluorine Substitution : The 5-chloro-6-fluoro derivative (CAS 1263378-80-8) shows enhanced thermal stability and reactivity in cross-coupling reactions, attributed to fluorine’s electronegativity .
  • Methoxy vs. Chloro : Methoxy-substituted derivatives (e.g., 6-methoxy) demonstrate higher solubility in aqueous media but reduced electrophilicity compared to chloro analogs .

Steric and Functional Group Modifications

Compound Name Functional Group Variations Steric and Functional Implications
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole (CAS 1096878-94-2) 2-(Cl-Ph-CH₂), 5-CH₃ Increased steric bulk and π-π stacking potential; potential for enhanced receptor binding
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-70-5) Pyrazole core, 1-(p-tolyl), 4-CHO Reduced aromaticity compared to benzodiazole; tolyl group enhances lipophilicity
1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride (CAS 1258650-81-5) 1-(Cl-pentyl), hydrochloride salt Alkyl chain increases hydrophobicity; salt form improves crystallinity

Key Findings :

  • Pyrazole Derivatives : Pyrazole-based analogs (e.g., CAS 350997-70-5) exhibit lower melting points and altered pharmacokinetic profiles due to reduced aromatic conjugation .
  • Alkyl Chain Modifications : Compounds with extended alkyl chains (e.g., 5-chloropentyl in CAS 1258650-81-5) show improved membrane permeability but may face metabolic instability .

Biological Activity

5-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉ClN₂O, with a molecular weight of approximately 180.63 g/mol. Its structure features a benzodiazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position, along with a carbaldehyde functional group at the 2-position. These characteristics contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. For example, some related compounds have shown moderate activity against various cancer cell lines with IC50 values around 92.4 µM across multiple types of cancer cells, including lung and colon adenocarcinomas . The presence of the chloro group in the structure is believed to enhance these activities.

Cell Line IC50 (µM)
Human colon adenocarcinoma (CXF HT-29)92.4
Human lung adenocarcinoma (LXFA 629)Moderate

The mechanism by which benzodiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For instance, they may inhibit key enzymes involved in cancer cell proliferation or microbial growth. The presence of functional groups such as aldehydes can facilitate these interactions through hydrogen bonding or electrophilic attack on nucleophilic sites within enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial properties of various benzodiazole derivatives against E. coli and S. aureus. The results indicated that while some compounds were ineffective against E. coli, others showed significant activity against S. aureus .
  • Anticancer Screening : In vitro tests on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : Research has shown that related compounds can inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and microbial resistance .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodPrecursorReagents/ConditionsYieldReference
Vilsmeier-Haack3-methyl-1-aryl-pyrazolonePOCl₃, DMF, reflux60-75%
Nucleophilic substitution5-chloro intermediatePhenol, K₂CO₃, THF, 80°C50-65%

How is the structural characterization of this compound performed?

Basic Question
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign chemical shifts (e.g., aldehyde proton at ~9.8 ppm, aromatic protons at 6.5–8.0 ppm) .
    • IR : C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 220.63 for [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., R-factor < 0.05) .

Q. Table 2: Key Characterization Data

TechniqueKey DataReference
X-ray CrystallographySpace group P2₁/c, R = 0.035
¹H NMR (DMSO-d₆)δ 9.82 (s, 1H, CHO)

What are the key safety considerations when handling this compound?

Basic Question

  • PPE : Use gloves, lab coat, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

How can X-ray crystallography data be optimized for this compound using SHELX software?

Advanced Question
Methodology :

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise.
  • Refinement : In SHELXL, apply TWIN and BASF commands for twinned crystals.
  • Validation : Check R-factor convergence (target < 0.05) and electron density maps for missing atoms .

What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Question

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data.
  • Polymorphism Screening : Recrystallize in different solvents (e.g., DCM vs. EtOH) to identify alternate crystal forms.
  • Computational Modeling : Use Density Functional Theory (DFT) to simulate NMR shifts and compare with experimental data .

How can computational methods predict the reactivity of the aldehyde group?

Advanced Question

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects on aldehyde reactivity in polar vs. nonpolar solvents.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using MOE software .

What experimental design considerations are critical for studying its bioactivity?

Advanced Question

  • In-Vitro Assays : Use cell lines (e.g., HeLa) with controlled pH (7.4) and temperature (37°C).
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM; include positive/negative controls.
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver S9 fraction) .

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